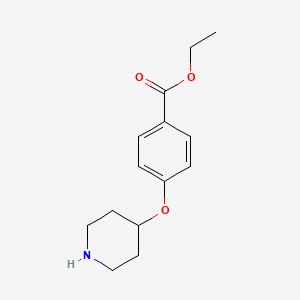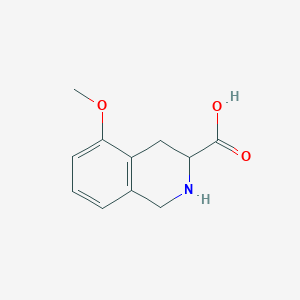![molecular formula C11H14F3N B13540809 1-[2-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B13540809.png)
1-[2-(Trifluoromethyl)phenyl]butan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Trifluoromethyl)benzyl)propylamine , is a chemical compound with the following structural formula:
C11H14F3N
It consists of a butylamine backbone with a trifluoromethyl-substituted phenyl group attached. The compound is typically found in its hydrochloride salt form, 1-[2-(Trifluoromethyl)phenyl]butan-2-amine hydrochloride (CAS Number: 1354962-67-6) .
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes can yield 1-[2-(Trifluoromethyl)phenyl]butan-2-amine. One common approach involves the reaction of 2-(trifluoromethyl)benzaldehyde with butylamine under appropriate conditions. The reaction proceeds via nucleophilic addition to the aldehyde, followed by reduction of the imine intermediate.
Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established synthetic protocols.
Analyse Chemischer Reaktionen
1-[2-(Trifluoromethyl)phenyl]butan-2-amine can participate in various chemical reactions:
Reduction: It can undergo reduction reactions, converting the imine group to the corresponding amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups.
Oxidation: Oxidative processes may modify the compound.
Common reagents include reducing agents (e.g., sodium borohydride), nucleophiles, and oxidizing agents (e.g., hydrogen peroxide).
Major products depend on reaction conditions and substituents introduced during functionalization.
Wissenschaftliche Forschungsanwendungen
1-[2-(Trifluoromethyl)phenyl]butan-2-amine finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.
Agrochemicals: It may serve as a building block for designing new pesticides.
Materials Science: The compound’s properties contribute to material design.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting biological processes.
Vergleich Mit ähnlichen Verbindungen
While 1-[2-(Trifluoromethyl)phenyl]butan-2-amine stands out due to its trifluoromethyl-substituted phenyl group, similar compounds include:
N-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]butan-1-amine: (CAS Number: 74051-03-9) .
1-[2,5-bis(trifluoromethyl)phenyl]butan-1-amine: (CAS Number: 869318-87-6) .
Eigenschaften
Molekularformel |
C11H14F3N |
|---|---|
Molekulargewicht |
217.23 g/mol |
IUPAC-Name |
1-[2-(trifluoromethyl)phenyl]butan-2-amine |
InChI |
InChI=1S/C11H14F3N/c1-2-9(15)7-8-5-3-4-6-10(8)11(12,13)14/h3-6,9H,2,7,15H2,1H3 |
InChI-Schlüssel |
KCDOUUPUKHRKAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC1=CC=CC=C1C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid](/img/structure/B13540754.png)



![3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid](/img/structure/B13540778.png)



![8,8-Difluoro-6-azadispiro[2.0.3^{4}.1^{3}]octane,trifluoroaceticacid](/img/structure/B13540804.png)


